

HaloPROTAC-E VHL recruitment efficiency validation

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Compound Focus: HaloPROTAC-E

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Understanding the Original HaloPROTACs

The term "HaloPROTAC" refers to a class of heterobifunctional molecules designed to recruit the VHL E3 ubiquitin ligase to a HaloTag7 fusion protein, leading to its ubiquitination and proteasomal degradation [1]. They are valuable chemical genetic tools for studying protein function.

The table below summarizes the performance data for key first-generation HaloPROTAC molecules, highlighting how their structure impacts their efficiency [1].

Compound Name	Maximal Degradation (Dmax)	Degradation Potency (DC ₅₀)	Binding Affinity for VHL (IC ₅₀)	Key Structural Features
HaloPROTAC3	~90%	19 ± 1 nM	0.54 ± 0.06 μM	Phenol linkage; intermediate linker length [1]
HaloPROTAC2	~70%	Not specified (active at 2.5 μM)	Not specified	Amide linkage; longer linker [1]
HaloPROTAC9	~45%	Not specified	Significantly decreased	Low-affinity VHL ligand (isoxazole moiety) [1]

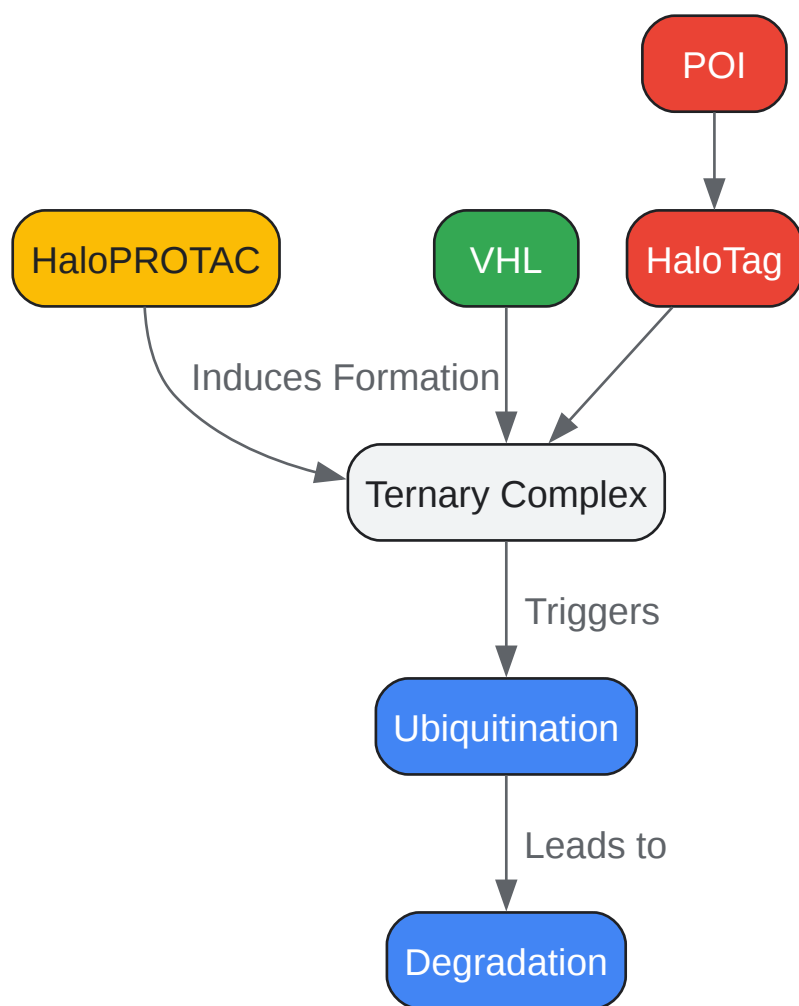
Compound Name	Maximal Degradation (Dmax)	Degradation Potency (DC ₅₀)	Binding Affinity for VHL (IC ₅₀)	Key Structural Features
ent-HaloPROTAC3	No significant degradation	Not applicable	No detectable binding	Enantiomer form; cannot bind VHL [1]

Validating VHL Recruitment: Key Experimental Evidence

The efficiency of HaloPROTACs is intrinsically linked to their ability to recruit VHL. The original research used several methods to validate this mechanism, which provide a template for the experimental protocols you are looking for [1]:

- **Cellular Degradation Assay:** The primary evidence came from treating HEK 293 cells stably expressing a **GFP-HaloTag7 fusion protein** with HaloPROTACs. Degradation was quantified by measuring the reduction in mean fluorescence intensity (MFI) using flow cytometry, which allowed for sensitive and quantitative dose-response curves [1].
- **Specificity and Competition:** The use of **ent-HaloPROTAC3** (the inactive enantiomer) was critical. It binds the HaloTag7 but cannot recruit VHL. Its failure to cause degradation, and its ability to compete with and inhibit active HaloPROTAC3, confirmed that degradation is **VHL-dependent** [1].
- **Affinity-Potency Correlation:** The researchers synthesized analogs with varying affinities for VHL. They found a clear correlation: compounds with lower VHL binding affinity (measured by a fluorescence polarization assay) showed reduced degradation efficiency, directly linking VHL recruitment to functional activity [1].
- **Proteasome Dependence:** While not explicitly detailed for HaloPROTACs in the provided text, it is a standard validation in the field (as seen with the related dTAGV-1 system) to use proteasome inhibitors (e.g., carfilzomib) to confirm that the observed protein loss is blocked, proving it occurs via the proteasome [2].

The following diagram illustrates the core mechanism of action of a HaloPROTAC and the key points of experimental validation.



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Research Context and Further Directions

The original HaloPROTACs were developed as a model system to demonstrate that small, drug-like molecules could effectively recruit VHL for targeted degradation, overcoming limitations of earlier peptidic PROTACs [1]. Since this foundational work, the field of targeted protein degradation has expanded dramatically.

- **The dTAG System:** Another prominent tag-based degradation system is the **dTAG** platform. The molecule **dTAGV-1** also recruits VHL to degrade FKBP12F36V-tagged proteins and has been shown to be effective both in cells and in vivo, with a characterized pharmacokinetic profile [2].
- **E3 Ligase Diversity:** While VHL and CRBN are the most commonly used E3 ligases, there is active research to discover ligands for other E3 ligases to expand the scope of TPD and overcome potential

resistance mechanisms [3].

- **Computational Advances:** Predicting the structure of the ternary complex (POI-PROTAC-E3 ligase) is a major challenge. New deep learning tools like **DeepTernary** are being developed to accelerate the rational design of degraders by forecasting complex stability and interaction interfaces [4].

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